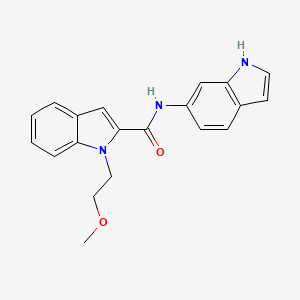![molecular formula C18H25N3O6S B14935800 N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a tetrahydrothiophene ring with a dioxido group, and a leucinamide moiety, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the tetrahydrothiophene ring with a dioxido group. The final step involves coupling the leucinamide moiety to the intermediate product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate the desired transformations. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with a benzodioxole ring, but with different substituents and properties.
Dipentylone: A synthetic cathinone with a benzodioxole ring, used in studies related to monoaminergic systems.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide is unique due to its combination of a benzodioxole ring, a tetrahydrothiophene ring with a dioxido group, and a leucinamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
特性
分子式 |
C18H25N3O6S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
(2S)-N-(1,3-benzodioxol-5-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide |
InChI |
InChI=1S/C18H25N3O6S/c1-11(2)7-14(21-18(23)20-13-5-6-28(24,25)9-13)17(22)19-12-3-4-15-16(8-12)27-10-26-15/h3-4,8,11,13-14H,5-7,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t13?,14-/m0/s1 |
InChIキー |
UWZMJZIGMUVBRC-KZUDCZAMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
正規SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(1-oxo-1H-isothiochromen-3-YL)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935723.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B14935739.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B14935743.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide](/img/structure/B14935744.png)
![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)

![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)


![2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935759.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)


